[2-(Chloromethoxy)ethoxy]benzene
Description
Significance of Aryl Alkyl Ethers in Organic Synthesis Research
Aryl alkyl ethers, characterized by an oxygen atom connecting an aromatic ring and an alkyl group, are a cornerstone of modern organic chemistry. fiveable.me Their structural motif is present in a vast array of pharmaceuticals, fragrances, pesticides, and advanced materials. thieme-connect.deacs.org This prevalence makes them crucial targets and intermediates in synthetic chemistry. The ether linkage is generally stable, yet the aromatic ring can be readily functionalized through electrophilic substitution, while the alkyl portion can also be modified, making them versatile building blocks. fiveable.me
Key synthesis methods like the Williamson ether synthesis and the Ullmann condensation have been refined over decades, and newer methods involving palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed cross-coupling reactions have expanded the scope and efficiency of their preparation under milder conditions. thieme-connect.de In addition to their role as synthetic targets, they are also widely used as protecting groups for phenols, leveraging the stability of the ether bond under many reaction conditions and the availability of methods for its selective cleavage. thieme-connect.de
Role of Halogenated Ethers as Synthetic Intermediates and Reagents
The introduction of a halogen atom into an ether molecule dramatically influences its chemical reactivity and utility. Halogenated ethers, particularly α-chloro ethers like chloromethyl methyl ether (MOM-Cl), are highly valuable reagents in organic synthesis. chempanda.comorgsyn.org The presence of the oxygen atom adjacent to the carbon bearing the chlorine atom stabilizes the formation of a carbocation through resonance, making the chlorine an excellent leaving group in nucleophilic substitution reactions. stackexchange.com
This high reactivity makes them potent alkylating agents. They are most famously used to introduce protecting groups onto alcohols, phenols, and other nucleophilic functional groups. orgsyn.org For instance, the methoxymethyl (MOM) group is a common protecting group for alcohols, installed using MOM-Cl. chempanda.com Beyond protection chemistry, the reactivity of halogenated ethers makes them key intermediates for constructing more complex molecular architectures, finding use in the synthesis of natural products and pharmaceutical agents. google.com Their utility also extends to polymer chemistry, where they can be incorporated into materials to enhance properties like flame retardance. wikipedia.org
Structural Features and Research Relevance of the [2-(Chloromethoxy)ethoxy]benzene Framework
While direct research on this compound is not available, an analysis of its constituent parts allows for an informed discussion of its potential chemical nature and relevance. The molecule can be deconstructed into three key functional components:
A Phenyl Group (C₆H₅-) : Providing an aromatic core.
An Ethoxy Linker (-O-CH₂CH₂-O-) : A short, flexible polyether chain.
A Chloromethoxy Group (-CH₂Cl) : A reactive alkylating moiety.
The aryl ether bond (C₆H₅-O) would be chemically stable, similar to those found in many commercial polymers and pharmaceutical compounds. The ethoxy portion adds flexibility and modifies the compound's polarity. The most significant feature is the chloromethoxy group. This functionality is characteristic of an α-chloro ether, which is known to be a highly reactive alkylating agent due to the stabilization of the incipient carbocation by the adjacent ether oxygen.
Given this reactive group, the primary research relevance of this compound would likely be as a reagent for introducing the 2-phenoxyethoxy-methyl (PhOCH₂CH₂OCH₂-) group onto various nucleophiles such as alcohols or phenols. This could serve as a protecting group with specific cleavage conditions or as a linker to attach a phenoxy-containing tail to a molecule of interest. The properties of such a hypothetical reagent would be influenced by the combination of its aromatic ring and flexible ether chain.
To provide context, the properties of structurally related, well-documented compounds are presented below.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| 2-Phenoxyethanol (B1175444) | 122-99-6 | C₈H₁₀O₂ | 138.16 | 244.7 |
| Chloromethyl methyl ether | 107-30-2 | C₂H₅ClO | 80.51 | 59 |
This table is for illustrative purposes to show properties of related functional groups and structures.
Overview of Current Research Gaps and Future Directions in Polyether Chemistry
Polyether chemistry remains a vibrant field of research, driven by the wide applications of these polymers in everything from industrial solvents and surfactants to advanced biomaterials and solid-state battery electrolytes. wikipedia.orgacs.org A significant research gap lies in achieving precise control over the synthesis of polyethers with complex, well-defined sequences of different monomer units. Such control would unlock a new generation of "smart" materials with programmable properties.
Future research is heavily focused on sustainability and performance. This includes the development of green synthesis routes that utilize renewable feedstocks and energy-efficient catalytic systems to reduce environmental impact. pharmiweb.com Another major direction is the creation of high-performance polyethers for specialized applications. For example, in materials science, researchers are designing novel polyether-based electrolytes for safer, more efficient all-solid-state batteries. acs.org There is also a push towards creating functional polyethers with tailored degradability for biomedical applications like drug delivery and tissue engineering, or for environmentally friendly plastics. The exploration of new catalytic systems, including organocatalysis, continues to be a priority to overcome existing limitations in monomer scope and polymer architecture. masterorganicchemistry.com
Structure
3D Structure
Properties
CAS No. |
102331-29-3 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-(chloromethoxy)ethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c10-8-11-6-7-12-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
LRCPVRNOVSOKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCl |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 Chloromethoxy Ethoxy Benzene
Nucleophilic Substitution Reactions at the Chloromethyl Center
The chloromethyl group (–O–CH2–Cl) is a key feature of [2-(Chloromethoxy)ethoxy]benzene, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is primarily due to the presence of an adjacent oxygen atom and the chlorine atom, which serves as a good leaving group.
Investigation of SN1 and SN2 Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. masterorganicchemistry.com The pathway taken by this compound is influenced by the reaction conditions and the nature of the nucleophile.
SN1 Pathway : This two-step mechanism involves the initial, slow departure of the chloride ion to form a resonance-stabilized oxocarbenium ion intermediate. youtube.com The adjacent ether oxygen can stabilize the positive charge on the carbon through resonance. This intermediate is then rapidly attacked by a nucleophile. youtube.com This pathway is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate.
SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.orgmasterorganicchemistry.com This process involves a transition state where both the incoming nucleophile and the departing chloride ion are partially bonded to the carbon atom. libretexts.org This pathway leads to an inversion of stereochemical configuration at the reaction center. masterorganicchemistry.comlibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com
Factors Influencing Reactivity (e.g., Steric and Electronic Effects of the Ethoxybenzene Moiety)
The reactivity of the chloromethyl center is modulated by several factors stemming from the ethoxybenzene portion of the molecule.
Steric Effects : The [2-(phenoxy)ethoxy] group is relatively bulky. This steric hindrance can impede the backside attack required for an SN2 reaction, potentially slowing its rate compared to less hindered alpha-chloro ethers. masterorganicchemistry.com For an SN1 reaction, steric bulk around the reaction center is less of a hindrance as the rate-determining step involves the departure of the leaving group without the involvement of the nucleophile. youtube.com
Kinetics and Thermodynamics of Substitution Reactions
The kinetics of the substitution reactions provide insight into the mechanism. For an SN1 reaction, the rate is first-order and depends only on the concentration of the substrate, this compound. youtube.com For an SN2 reaction, the rate is second-order, depending on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org
Interactive Table: Comparison of SN1 and SN2 Reaction Characteristics
| Feature | SN1 (Unimolecular) | SN2 (Bimolecular) |
| Mechanism | Two steps, via carbocation intermediate youtube.com | One concerted step masterorganicchemistry.comlibretexts.org |
| Rate Law | Rate = k[Substrate] youtube.com | Rate = k[Substrate][Nucleophile] youtube.commasterorganicchemistry.com |
| Stereochemistry | Racemization (if chiral center) | Inversion of configuration masterorganicchemistry.comlibretexts.org |
| Substrate Structure | Favored by more substituted substrates | Favored by less sterically hindered substrates masterorganicchemistry.com |
| Solvent | Favored by polar protic solvents youtube.com | Favored by polar aprotic solvents youtube.com |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. khanacademy.orgpitt.edu The existing substituent significantly influences the reaction's rate and regiochemistry.
Influence of the [2-(Chloromethoxy)ethoxy] Substituent on Aromatic Activation/Deactivation
Substituents on a benzene ring can either activate it, making it more reactive than benzene, or deactivate it, making it less reactive. libretexts.org This is determined by the interplay of inductive and resonance effects. lumenlearning.com
Regioselectivity in Electrophilic Substitution (e.g., Ortho/Para Directing Effects)
The activating nature of the [2-(Chloromethoxy)ethoxy] substituent also dictates where the incoming electrophile will attack the ring.
Ortho/Para Directing Effect : Electron-donating groups direct incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com This regioselectivity can be explained by examining the stability of the carbocation intermediate (arenium ion or sigma complex) formed during the reaction. youtube.commasterorganicchemistry.com When the electrophile attacks at the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the substituent's oxygen. This allows the oxygen to donate a lone pair and form an additional resonance structure, which significantly stabilizes the intermediate. libretexts.org This extra stabilization is not possible if the attack occurs at the meta position. youtube.com Consequently, the activation energies for ortho and para attack are lower, and these products are formed preferentially. libretexts.org
Interactive Table: Regioselectivity in Nitration of Substituted Benzenes
This table provides general data on the product distribution for the nitration of benzenes with various activating and deactivating substituents to illustrate the concept of directing effects.
| Substituent (in C6H5-R) | Ortho Product (%) | Meta Product (%) | Para Product (%) | Classification |
| –OH | 50 | 0 | 50 | Activating, o,p-directing libretexts.org |
| –CH3 | 63 | 3 | 34 | Activating, o,p-directing libretexts.org |
| –Cl | 35 | 1 | 64 | Deactivating, o,p-directing libretexts.org |
| –NO2 | 7 | 91 | 2 | Deactivating, m-directing libretexts.org |
Reaction Mechanisms of Aromatic Functionalization
The benzene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions are governed by the nature of the [2-(chloromethoxy)ethoxy]- substituent. The ether oxygen atom, directly attached to the ring, possesses lone pairs of electrons that can be donated into the aromatic system through resonance. This electron-donating effect activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
The activating nature of the ether group directs incoming electrophiles to the ortho and para positions. This is because the resonance structures that can be drawn for the intermediate carbocation (the sigma complex) show the positive charge being delocalized onto the ether oxygen when the electrophile attacks at these positions, providing significant stabilization. youtube.comlibretexts.org In contrast, attack at the meta position does not allow for this resonance stabilization by the ether oxygen.
| Reaction Type | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-([2-(Chloromethoxy)ethoxy])-4-nitrobenzene and 1-([2-(Chloromethoxy)ethoxy])-2-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-([2-(chloromethoxy)ethoxy])benzene and 1-bromo-2-([2-(chloromethoxy)ethoxy])benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-([2-(Chloromethoxy)ethoxy])-4-acylbenzene and 1-([2-(chloromethoxy)ethoxy])-2-acylbenzene |
Cleavage and Derivatization of Ether Linkages
The ether linkages in this compound can be cleaved under strongly acidic conditions, typically using hydrogen halides such as HBr or HI. masterorganicchemistry.compressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com The molecule contains two distinct ether linkages: an aryl ether (Ar-O-CH₂) and an alkyl ether (CH₂-O-CH₂).
Cleavage of the aryl ether bond would yield phenol (B47542) and a chloro-substituted ethoxy species. This cleavage is generally less favorable because it would require nucleophilic attack on an sp²-hybridized carbon of the benzene ring, which is energetically disfavored. libretexts.org
The more likely point of cleavage is the alkyl ether linkage. Depending on the reaction conditions, the cleavage can occur at either of the C-O bonds in the ethoxy portion of the molecule. The reaction mechanism can be either SN1 or SN2, depending on the stability of the potential carbocation intermediates. pressbooks.pub Given the primary nature of the carbons involved in the ether linkages, an SN2 mechanism is generally expected. pressbooks.pubmasterorganicchemistry.com
For example, treatment with excess HBr could lead to the formation of phenol, 1,2-dibromoethane, and chloromethane, following cleavage of both ether bonds and subsequent substitution reactions.
Role as a Precursor to Reactive Intermediates
The chloromethoxy group is a key feature that allows this compound to serve as a precursor to various reactive intermediates.
The C-Cl bond in the chloromethoxy group is polarized, with the chlorine atom being a good leaving group. In the presence of a Lewis acid or in a polar solvent, this bond can undergo heterolytic cleavage to generate a resonance-stabilized oxocarbenium ion. This carbocation is a potent electrophile and can participate in a variety of subsequent reactions. libretexts.org The stability of this carbocation is enhanced by the adjacent oxygen atom, which can donate a lone pair of electrons to the electron-deficient carbon.
While less common for this type of compound, under specific conditions, such as treatment with a strong base, elimination of HCl could potentially lead to the formation of a carbene intermediate.
The reactive chloromethyl group in this compound makes it a suitable substrate for the synthesis of organometallic compounds. mt.com A notable example is the formation of α-stannyl ethers. Reaction with an organostannyl nucleophile, such as tributyltin lithium, would lead to the displacement of the chloride ion and the formation of a new carbon-tin bond, yielding an α-tributylstannyl ether derivative.
Similarly, other organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can react with the chloromethoxy group via nucleophilic substitution to form new carbon-carbon bonds. mt.com This extends the carbon chain and allows for further functionalization of the molecule.
| Reactive Intermediate | Generation Method | Potential Subsequent Reactions |
| Oxocarbenium Ion | Lewis acid-mediated cleavage of C-Cl bond | Friedel-Crafts type reactions, addition to alkenes |
| α-Stannyl Ether | Reaction with an organostannyl nucleophile | Transmetalation, Stille coupling |
| Extended Carbon Chain | Reaction with Grignard or organolithium reagents | Further functional group transformations |
Applications in Advanced Organic Synthesis and Materials Precursors
[2-(Chloromethoxy)ethoxy]benzene as a Building Block in Complex Molecule Synthesis
The term "building block" in chemistry refers to small, simple molecules that can be combined to create more intricate structures. sciencedaily.com In organic synthesis, building blocks are key intermediates with defined functional groups that facilitate the stepwise construction of target compounds. this compound serves as such a building block, primarily by enabling the introduction of a phenoxyethoxyethyl moiety into a target molecule.
The primary application of this compound as a building block is in the introduction of functionalized ether chains. The chloromethoxy group is a reactive electrophilic site that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. Alcohols, for instance, can be deprotonated with a base to form an alkoxide, which then displaces the chloride to form a new ether linkage.
This reaction effectively appends a -(CH₂)OCH₂CH₂OPh chain to the nucleophile. The resulting ether contains a flexible ethylene (B1197577) glycol-derived spacer and a terminal phenyl group, which can be further functionalized or can influence the physical properties of the final molecule, such as solubility and conformational preference. The general scheme for this transformation is depicted below:
General Reaction Scheme:
R-OH + ClCH₂OCH₂CH₂OPh + (i-Pr)₂NEt → R-OCH₂OCH₂CH₂OPh + (i-Pr)₂NEt·HCl
Role in Alkylation and Functionalization of Organic Substrates
This compound belongs to the class of chloromethyl ether compounds. These are known to be effective alkylating agents due to the lability of the chloro-substituent, which facilitates nucleophilic substitution reactions. The general reactivity involves the displacement of the chloride ion by a nucleophile, attaching the phenoxyethoxymethyl group to the substrate.
Alkylation of Ketone Derivatives and Other Carbon Nucleophiles
While the Friedel-Crafts alkylation provides a classic method for forming carbon-carbon bonds on aromatic rings, the alkylation of ketone derivatives and other carbon nucleophiles (like enolates) is a fundamental transformation in organic synthesis. Chloromethyl ethers can serve as electrophiles in such reactions. However, specific studies detailing the use of this compound for the alkylation of ketone derivatives or other soft carbon nucleophiles are not prominently available in the searched scientific literature. In principle, the reaction would proceed via the formation of an enolate from the ketone, which would then act as the nucleophile to displace the chloride from this compound.
Coupling Reactions with Silicon-Containing Reagents
Coupling reactions involving organosilicon reagents are powerful methods for carbon-carbon bond formation. These reactions often utilize palladium or other transition metal catalysts. Silanes can be used in various coupling strategies, sometimes acting as mediators or as coupling partners themselves. Ethoxylated organo-functional silanes, for example, are a specialized class of compounds used as coupling agents and surface modifiers. brb-international.com These molecules typically contain a silane (B1218182) group for bonding to inorganic surfaces and an organo-functional group that reacts with organic polymers. brb-international.com There is no specific information in the retrieved search results documenting the direct coupling reactions of this compound with silicon-containing reagents.
Incorporation into Glycoside Structures for Chemical Biology Research
The modification of glycosides is a significant area of chemical biology, often aimed at creating prodrugs or probing biological processes. masterorganicchemistry.compearson.com For instance, chloromethyl glycosides have been developed as versatile synthons to prepare glycosyloxymethyl-prodrugs. nih.gov This strategy involves linking a monosaccharide to a drug molecule to enhance properties like oral absorption. nih.gov The process can utilize a chloromethyl glycoside to react with a nucleophilic site on the drug. nih.gov While this demonstrates a related chemical strategy, there are no specific findings of this compound being incorporated into glycoside structures for chemical biology research in the available literature. Research in this area has described the synthesis and reactions of other chloro-functionalized glycosides, such as 2′-chloroethyl β-D-fructopyranoside, which can undergo nucleophilic substitution at the chloro-substituted position. rsc.org
Contributions to Supramolecular Chemistry Research (e.g., Host-Guest Systems)
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The design of host molecules that can selectively bind guest molecules is a central theme.
Ligand Design for Metal Ion Complexation
The design of organic ligands for the complexation of metal ions is crucial for catalysis, sensing, and materials science. Ethers and other oxygen-containing functionalities can act as coordination sites for metal ions. However, the search results did not yield any studies where this compound was specifically used or designed as a ligand for metal ion complexation. Research in this field often involves multidentate ligands containing various donor atoms to achieve high affinity and selectivity for specific metal ions.
Investigation of Template Effects in Cyclization Reactions
Template effects, where a metal ion or other species organizes a substrate for a specific reaction, are a key principle in supramolecular chemistry and macrocycle synthesis. The template can pre-organize a linear precursor, facilitating a high-yield cyclization. While the flexible ether chain of this compound could potentially participate in such coordination, there is no available research that investigates its role as a template in cyclization reactions.
Computational and Theoretical Studies of 2 Chloromethoxy Ethoxy Benzene
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For [2-(Chloromethoxy)ethoxy]benzene, DFT calculations would be instrumental in mapping out potential reaction pathways. For instance, in reactions involving the cleavage of the C-Cl bond or substitution reactions on the benzene (B151609) ring, DFT can be used to calculate the energies of reactants, products, and any intermediates. This allows for the determination of reaction enthalpies and helps to identify the most thermodynamically favorable pathways. Studies on other ethers and chloroalkanes demonstrate that DFT methods, such as B3LYP or M06-2X, are effective in modeling reaction mechanisms, including those for atmospheric degradation or nucleophilic substitution. researchgate.net
The flexible diether chain of this compound can adopt numerous conformations, which significantly influence its physical properties and chemical reactivity. A conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating the dihedral angles of the ether chain (C-O-C-C).
Quantum chemical calculations, particularly DFT with dispersion corrections (DFT-D), are crucial for accurately determining the relative energies of different conformers (e.g., anti vs. gauche). nih.gov Such studies on similar flexible aryl ethers have shown that van der Waals interactions and solvent effects can alter the conformational preferences. nih.govscielo.br By identifying the lowest energy (most stable) conformers, researchers can predict the molecule's predominant shape in different environments.
A hypothetical energy profile for the rotation around one of the C-O bonds in the ethoxy chain is presented below. This illustrates how computational methods can quantify the energy differences between various conformations.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Syn-periplanar (eclipsed) |
| 60 | 0.8 | Gauche |
| 120 | 4.5 | Eclipsed |
| 180 | 0.0 | Anti-periplanar (staggered) |
| This table is illustrative and not based on experimental data for this compound. |
Modeling of Transition States and Reaction Barrier Heights
For a chemical reaction to occur, it must overcome an energy barrier, the peak of which is known as the transition state. wikipedia.org Modeling these fleeting structures is key to understanding reaction kinetics. acs.orgmit.edu Using computational methods like DFT, the geometry of a transition state for a specific reaction of this compound (e.g., an SN2 reaction at the chloromethyl group) can be located and optimized.
Once the transition state structure is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier height. numberanalytics.com A lower barrier indicates a faster reaction. These calculated barriers are essential for predicting reaction rates and understanding how changes in molecular structure or reaction conditions will affect the reaction speed. numberanalytics.com
| Reaction Pathway | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Calculated Barrier Height (kcal/mol) |
| SN2 with Nucleophile X | -X.XXXXX | -Y.YYYYY | 25.4 |
| E2 Elimination | -X.XXXXX | -Z.ZZZZZ | 35.1 |
| This table is illustrative and not based on experimental data for this compound. |
Prediction of Regioselectivity and Stereochemical Outcomes in Reactions
Regioselectivity refers to the preference of a reaction to occur at one position over another. khanacademy.orgkhanacademy.org In this compound, electrophilic aromatic substitution could occur at the ortho, meta, or para positions of the benzene ring. Computational models can predict the outcome by calculating the activation barriers for the attack at each site. researchgate.net The pathway with the lowest energy barrier will correspond to the major product. researchgate.net Factors like steric hindrance and the electronic effects of the substituent group are implicitly handled in these quantum chemical calculations. researchgate.net
Stereochemistry, the three-dimensional arrangement of atoms, is also predictable. If a reaction creates a new chiral center, computational methods can determine the relative energies of the transition states leading to different stereoisomers, thereby predicting which isomer will be formed in excess.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Chemical reactions are often performed in a solvent, which can have a profound effect on reactivity. easychair.orgeasychair.org Molecular dynamics (MD) simulations are a powerful tool to study these effects. easychair.orgeasychair.org In an MD simulation, the movements of the solute (this compound) and a large number of explicit solvent molecules are calculated over time using classical mechanics.
This approach allows researchers to observe how solvent molecules arrange themselves around the reactant and the transition state. This "solvation shell" can stabilize or destabilize these species, thereby altering the reaction's energy profile. easychair.org MD simulations can also provide insights into how the solvent affects the conformational equilibrium of the flexible ether chain, which in turn can influence reactivity. scielo.br Studies on crown ethers and other flexible molecules have demonstrated the utility of MD in understanding solvent-induced conformational changes. scielo.bracs.org
Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Characterization in Research
Spectroscopic Techniques for Elucidating Reaction Intermediates and Products
Spectroscopic methods are powerful tools for probing molecular structures and functional groups. The data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the atomic and molecular composition of a substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For [2-(Chloromethoxy)ethoxy]benzene, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the protons of the two ethoxy groups, and the protons of the chloromethoxy group. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the unambiguous assignment of each proton in the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (aromatic, aliphatic, attached to an oxygen or chlorine), providing further confirmation of the compound's structure.
In mechanistic studies of the synthesis of this compound, NMR can be used to monitor the progress of the reaction. By taking spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked, providing kinetic information. Furthermore, the detection and characterization of any reaction intermediates or byproducts can offer valuable insights into the reaction pathway.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet |
| -OCH₂CH₂O- | 3.7 - 4.2 | Multiplets |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C₆H₅) | 110 - 160 |
| -OCH₂CH₂O- | 65 - 75 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key expected absorptions include:
C-O-C (ether) stretching: Strong bands in the region of 1050-1250 cm⁻¹.
C-H (aromatic) stretching: Bands above 3000 cm⁻¹.
C=C (aromatic) stretching: Bands in the 1450-1600 cm⁻¹ region.
C-H (aliphatic) stretching: Bands in the 2850-3000 cm⁻¹ region.
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
IR spectroscopy is particularly useful for monitoring the progress of a synthesis. For instance, in a reaction to form this compound, the appearance of the characteristic C-O-C and C-Cl stretching bands would indicate the formation of the desired product.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Aromatic) | 3030 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2970 | Medium-Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-O (Ether) | 1050 - 1250 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Cleavage of the ether linkages and the carbon-chlorine bond would lead to the formation of characteristic fragment ions. Analysis of these fragments can help to confirm the connectivity of the atoms within the molecule.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Synthetic Studies
Chromatographic techniques are essential for separating the components of a mixture. In the context of the synthesis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be invaluable for monitoring the reaction and assessing the purity of the final product.
By taking aliquots from the reaction mixture at various times and analyzing them by GC or HPLC, the consumption of reactants and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. After the synthesis is complete, these techniques are used to determine the purity of the isolated this compound, identifying and quantifying any remaining starting materials or byproducts. For a related compound, 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water has been shown to be effective. aps.org A similar method could likely be adapted for the analysis of this compound.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While this compound is likely a liquid at room temperature, it may be possible to synthesize solid derivatives. In such cases, X-ray crystallography can provide the most definitive structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional model of the electron density within the crystal can be generated, revealing the precise arrangement of atoms, bond lengths, and bond angles. This level of detail is unparalleled by other analytical techniques and provides the ultimate confirmation of a molecule's structure in the solid state. Although no crystal structures of this compound or its immediate derivatives are currently reported in the crystallographic databases, the technique remains a powerful tool for the unambiguous structural characterization of new crystalline materials.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and subsequent transformation of [2-(Chloromethoxy)ethoxy]benzene are ripe for exploration with modern catalytic methods. Traditional synthesis would likely involve a two-step process: a Williamson ether synthesis to form the precursor 2-phenoxyethanol (B1175444), followed by chloromethylation. libretexts.orgwikipedia.org However, these classical methods often have limitations that new catalytic systems can overcome.
The synthesis of chloroalkyl ethers, such as the chloromethoxy group, can be hazardous, sometimes producing highly carcinogenic byproducts like bis(chloromethyl) ether. acs.orgwikipedia.org Future research should focus on developing safer and more efficient catalytic routes. For instance, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to produce chloroalkyl ethers with high yield and purity, minimizing exposure to these carcinogenic compounds. acs.orgresearchgate.netnih.gov Another promising avenue is the use of heteropolyacids as recyclable, solid-acid catalysts for the synthesis of chloromethyl methyl ether, which could be adapted for the target molecule. researchgate.net A patent also describes using lithium chloride to improve yields in chloromethyl ether production from alcohols, formaldehyde (B43269), and hydrogen chloride. google.com
Beyond synthesis, catalytic transformation of the molecule offers numerous possibilities. The chlorine atom is a prime site for nucleophilic substitution, and novel catalysts could enable a broader range of coupling partners under milder conditions than traditional methods.
Table 1: Potential Catalytic Systems for Synthesis of Chloroalkyl Ethers
| Catalyst Type | Reagents | Potential Advantages |
| Zinc(II) Salts (e.g., ZnCl₂) | Acetal (B89532) + Acid Halide | High yield, high purity, minimizes hazardous byproducts. researchgate.netnih.gov |
| Heteropolyacids (e.g., H₃PMo₁₂O₄₀) | Paraformaldehyde + Methanol + HCl source | Recyclable, efficient, solvent-free conditions possible. researchgate.net |
| Lewis Acids (e.g., ZnCl₂, SnCl₄) | Paraformaldehyde + Aromatic Compound | Activates formaldehyde for chloromethylation. iosrjournals.org |
| Lithium Chloride | Alcohol + Formaldehyde + HCl | Increased yield of the desired chloromethyl ether. google.com |
Exploration of Alternative Reactivity Modes and Novel Derivatizations
The this compound scaffold possesses multiple sites for chemical modification, allowing for the exploration of diverse reactivity modes and the creation of novel derivatives.
The chloromethyl ether functionality is a well-known reactive handle. ontosight.ai It is a potent alkylating agent, capable of reacting with a wide array of nucleophiles to introduce the phenoxy-ethoxy-methoxyethyl group onto other molecules. acs.orgorgsyn.org A systematic exploration of its reactions with various nucleophiles (amines, thiols, carbanions, etc.) could rapidly generate a library of novel compounds for various applications.
Furthermore, the ether linkages and the aromatic ring are not inert. Modern methods in C-H functionalization could be applied to this scaffold. For example, visible-light photoredox catalysis has emerged as a powerful tool for the direct α-arylation of ethers. nih.govnih.gov This strategy could be used to functionalize the carbon atoms adjacent to the ether oxygens, forging new carbon-carbon bonds under exceptionally mild conditions. Similarly, the benzylic C-H bonds of phenolic ethers can be selectively functionalized using photoredox catalysis. rsc.org Direct functionalization of the phenyl ring itself, through electrophilic aromatic substitution or modern cross-coupling reactions, provides another axis for derivatization. rsc.orgsemanticscholar.org
Table 2: Potential Derivatization Strategies for the this compound Scaffold
| Reaction Type | Target Site | Potential Reagents | Resulting Functionality |
| Nucleophilic Substitution | Chloromethyl group | Amines, Thiols, Alcohols, Cyanides, Enolates | E.g., Amino-ethers, Thio-ethers, Cyano-ethers |
| C-H Functionalization (Photoredox) | α-Ether C-H | Electron-deficient heteroarenes | α-Arylated ether derivatives nih.govnih.gov |
| Electrophilic Aromatic Substitution | Phenyl Ring | Nitrating agents, Halogens, Acyl chlorides | Substituted aromatic ring (e.g., nitro, halo, acyl) |
| Cross-Coupling Reactions | Phenyl Ring (after halogenation) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryl or arylamine derivatives |
Integration into Emerging Fields of Chemical Synthesis (e.g., Flow Chemistry, Photoredox Catalysis)
The unique structural features of this compound make it an ideal candidate for exploration using emerging technologies in chemical synthesis that offer enhanced safety, efficiency, and novel reactivity.
Flow Chemistry: The synthesis of potentially hazardous compounds like chloromethyl ethers is particularly well-suited to continuous flow chemistry. wikipedia.org Flow reactors offer superior control over reaction temperature, pressure, and mixing, which can minimize the formation of dangerous byproducts. acs.org The high surface-area-to-volume ratio allows for efficient heat transfer, making even highly exothermic reactions manageable. acs.org A telescoped flow synthesis, where the formation of the chloromethyl ether is immediately followed by its reaction with a nucleophile in a subsequent reactor, could enable the safe, on-demand production of derivatives without isolating the hazardous intermediate. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling new bond formations under mild conditions. magnusgroup.orgacs.org This field offers immense potential for the functionalization of the this compound scaffold. Beyond the C-H functionalization of the ether chains, photoredox catalysis could facilitate novel C-O bond formations to construct the ether backbone itself or C-N bond formations for derivatization. nih.govnih.gov The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, could unlock unprecedented transformations, such as the direct cross-coupling of the unactivated C(sp³)–H bonds of the ethoxy chain with various partners. princeton.edu
Table 3: Applications in Emerging Synthetic Fields
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Safe, continuous synthesis of the parent compound and its derivatives. | Enhanced safety, precise control of reaction parameters, scalability, ability to telescope reactions. acs.org |
| Photoredox Catalysis | Direct C-H functionalization of ether and aromatic moieties; novel C-C, C-O, and C-N bond formations. | Mild reaction conditions (visible light, room temp), high functional group tolerance, access to novel reactivity. nih.govrsc.orgmagnusgroup.org |
| Metallaphotoredox Catalysis | Cross-coupling of C(sp³)-H bonds with alkyl or aryl halides. | Direct formation of complex C-C bonds from unactivated precursors under mild conditions. princeton.edu |
Design of Next-Generation Chemical Probes and Synthetic Tools Based on the Core Scaffold
The bifunctional nature of this compound makes it an intriguing starting point for the design of sophisticated chemical probes and synthetic tools for chemical biology.
The molecule can be viewed as having a "recognition" element (the phenoxyethoxy group) and a "reactive" element (the chloromethyl group). The phenoxy group is a common motif in many biologically active molecules and pharmaceuticals, and the ether chain provides conformational flexibility. nih.gov This part of the molecule could be designed to mimic a natural ligand or to fit into a protein's binding pocket.
The chloromethyl ether group serves as a reactive handle for covalent modification. ontosight.airesearchgate.net This electrophilic site can form a stable covalent bond with nucleophilic residues on a biological target, such as the thiol group of cysteine. nih.govbiosyn.com This dual character makes the scaffold a candidate for the development of:
Activity-Based Probes (ABPs): By tuning the recognition element for a specific enzyme family, the scaffold could be used to create ABPs that covalently label active-site residues, enabling studies of enzyme function and inhibitor screening.
Fragments for Fragment-Based Drug Discovery (FBDD): The molecule itself, or simple derivatives, could be used in FBDD screens. Hits that bind to a target protein could then be elaborated by leveraging the reactive handle to identify nearby amino acids or to link to other fragments.
Building Blocks for PROTACs and Molecular Glues: The scaffold could be incorporated into more complex molecules like Proteolysis-Targeting Chimeras (PROTACs). The reactive chlorine could serve as the attachment point for a linker connected to an E3 ligase-recruiting moiety, with the phenoxy group directed towards a protein of interest.
Table 4: Potential Designs for Chemical Probes and Tools
| Probe/Tool Type | Design Concept | Potential Application |
| Activity-Based Probe | Phenoxyethoxy group as a recognition element; chloromethyl group as a covalent warhead. | Covalently labeling and profiling the activity of enzymes in complex biological systems. |
| Covalent Fragment | Use in fragment-based screening where the reactive handle can map binding sites. | Identifying novel binding pockets and developing covalent inhibitors. |
| Bioconjugation Reagent | Attaching the phenoxyethoxy moiety to biomolecules via the reactive chloride. | Labeling proteins or other biomolecules for imaging or diagnostic purposes. |
| PROTAC/Molecular Glue Scaffold | The molecule serves as a core to be elaborated with a linker and an E3 ligase binder. | Targeted protein degradation for therapeutic intervention. |
Q & A
Q. What are the standard synthetic routes for [2-(Chloromethoxy)ethoxy]benzene, and what reaction conditions are critical for achieving high yields?
The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. A common method includes reacting catechol derivatives with 2-chloroethanol in the presence of a base like potassium carbonate under anhydrous conditions. Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) to ensure efficient activation of the leaving group.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity and reaction rates.
- Purification : Column chromatography or recrystallization is critical for isolating the pure product due to potential side reactions (e.g., over-alkylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the aromatic protons (δ 6.8–7.5 ppm) and the chloromethoxy/ethoxy groups (δ 3.5–4.5 ppm). Splitting patterns can confirm substituent positions.
- ¹³C NMR : The chlorine-bearing carbon (C-Cl) appears at δ ~45–50 ppm, while ether oxygens deshield adjacent carbons (δ 65–75 ppm).
- FT-IR : Strong C-O-C stretching vibrations (1050–1250 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) confirm ether and benzene ring functionality .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility and inhalation risks.
- Waste Management : Halogenated waste must be segregated and disposed of via certified hazardous waste handlers to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for nucleophilic substitutions involving this compound?
Conflicting kinetic data often arise from solvent polarity, temperature, or competing reaction pathways. To address this:
- Controlled Replicates : Conduct reactions under identical conditions (solvent, catalyst, temperature) to isolate variables.
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents to identify intermediates.
- Computational Modeling : Density Functional Theory (DFT) can predict transition states and validate experimental activation energies .
Q. What strategies optimize the synthesis of this compound derivatives for targeted biological activity?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., electron-withdrawing groups) at specific positions to modulate reactivity. For example, replacing chlorine with fluorine may enhance metabolic stability.
- Green Chemistry Adaptations : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to improve sustainability without compromising yield .
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and catalysts (e.g., Pd or Cu complexes) to predict binding affinities.
- Quantum Mechanical Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attacks. For instance, the chloromethoxy group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic substitutions .
Q. What experimental designs are recommended to analyze degradation pathways of this compound under environmental conditions?
- Accelerated Stability Testing : Expose the compound to UV light, varying pH (5–9), and elevated temperatures to simulate long-term degradation.
- LC-MS/MS Analysis : Track degradation products (e.g., phenolic intermediates or chloroacetic acid derivatives) and propose mechanistic pathways.
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess environmental impact of degradation byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity results may stem from differences in cell permeability or metabolic rates.
- Dose-Response Validation : Re-evaluate activity across a broader concentration range to identify non-linear effects or threshold behaviors.
- Orthogonal Assays : Confirm activity using alternative methods (e.g., enzymatic inhibition vs. whole-cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
